

Navigating Research Laboratory Management Under Texas Senate Bill 17 (SB 17)

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Compound of Interest

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This document provides detailed application notes and protocols for managing a research laboratory in compliance with Texas Senate Bill 17 (SB 17), which prohibits the establishment or maintenance of diversity, equity, and inclusion (DEI) offices and initiatives at public institutions of higher education in Texas. A key provision of SB 17 is that its restrictions do not apply to "scholarly research or a creative work" by students, faculty, or other research personnel, or the dissemination of such work.^{[1][2][3]} However, the implementation of this bill necessitates careful consideration of laboratory management practices, particularly in personnel recruitment, training, and grant applications.

I. Core Principles of SB 17 Compliance in a Research Setting

Texas SB 17, effective January 1, 2024, mandates several key changes for public universities and, by extension, the research labs operating within them.^[2] The primary prohibitions include:

- **Banning DEI Offices and Programs:** Institutions are prohibited from establishing or maintaining DEI offices or employing individuals to perform the duties of a DEI office.^[4]
- **Prohibiting Mandatory DEI Training:** Mandatory training programs related to race, color, ethnicity, gender identity, or sexual orientation are not permitted.

- **Eliminating DEI Statements in Hiring:** Universities cannot compel or solicit DEI statements from job applicants or give preferential consideration based on such statements.
- **Forbidding Preferential Treatment:** Giving preference in hiring or other opportunities based on race, sex, color, ethnicity, or national origin is prohibited.

Scholarly research and creative works are explicitly exempted from these prohibitions. This exemption allows researchers to continue their work, even if it touches on topics related to diversity, equity, and inclusion.

II. Application Notes and Protocols for Laboratory Management

A. Personnel Recruitment and Hiring

The most significant impact of SB 17 on lab management is in the area of personnel recruitment and hiring. The following protocols are designed to ensure compliance while fostering a diverse and excellent pool of candidates.

Protocol 1: Crafting Compliant Job Postings

- **Focus on Merit and Qualifications:** Job descriptions and advertisements must be centered on the scientific and technical qualifications required for the position.
- **Avoid DEI-Specific Language:** Do not use language that could be construed as requiring or giving preference to candidates with specific demographic backgrounds or a commitment to DEI initiatives.
- **Use Inclusive but Neutral Language:** Employ welcoming and inclusive language that encourages a broad range of applicants without referencing protected characteristics. For example, instead of "seeking candidates who can contribute to our diversity," use "seeking candidates with diverse perspectives and experiences who will contribute to our innovative research environment."
- **Statement of Equal Opportunity:** All job postings must include the university's official equal opportunity and non-discrimination statement.

Protocol 2: Evaluating Applicants

- **Standardized Evaluation Criteria:** Develop a standardized evaluation rubric for all applicants based on skills, experience, publications, and other job-related qualifications. This ensures a fair and equitable review process.
- **Blind Review of Applications:** Where feasible, implement a blind review process for initial application screening to reduce unconscious bias. This involves redacting names and other identifying information from application materials.
- **Structured Interview Questions:** Use a consistent set of interview questions for all candidates. Questions should focus on scientific expertise, problem-solving abilities, and collaborative skills. Avoid questions about personal beliefs or affiliations related to DEI.
- **Prohibition of DEI Statements:** Do not request or consider DEI statements from applicants. If a candidate voluntarily provides such a statement, it should not be a factor in the evaluation process.

Table 1: Summary of Compliant Hiring Practices

Practice	Compliant (Do)	Non-Compliant (Don't)
Job Postings	Focus on merit and qualifications. Use inclusive, neutral language. Include EEO statement.	Require or give preference based on DEI. Use language targeting specific demographics.
Applicant Evaluation	Use a standardized rubric. Conduct blind reviews where possible.	Request or consider DEI statements. Ask interview questions about personal DEI beliefs.
Interview Process	Use structured, consistent questions for all candidates.	Give preferential treatment based on race, sex, color, ethnicity, or national origin.

B. Laboratory Training and Professional Development

SB 17 prohibits mandatory DEI training. However, professional development that fosters a positive and collaborative research environment is still permissible and encouraged.

Protocol 3: Designing Compliant Training Programs

- **Focus on Professional Skills:** Training should be centered on topics such as effective communication, conflict resolution, mentorship, and responsible conduct of research.
- **Voluntary Participation:** Any training that touches on topics related to diversity and inclusion must be strictly voluntary.
- **Content Neutrality:** Training materials should be designed to be neutral and not advocate for specific viewpoints on social or political issues.
- **External Training Opportunities:** Researchers can be made aware of external, voluntary training and development opportunities, including those that may cover DEI topics.

C. Grant Applications and Broader Impacts Statements

"Scholarly research" and grant applications are exempt from SB 17's prohibitions. However, care must be taken in how "broader impacts" and similar sections of grant proposals are framed.

Protocol 4: Writing Compliant Grant Proposals

- **Focus on Research Merit:** The core of the grant proposal must be the scientific merit of the research.
- **Framing Broader Impacts:** When addressing "broader impacts," focus on aspects that are permissible under SB 17. This includes:
 - Supporting first-generation college students.
 - Engaging with low-income students.
 - Outreach to underserved student populations.
 - Highlighting the societal benefits of the research.

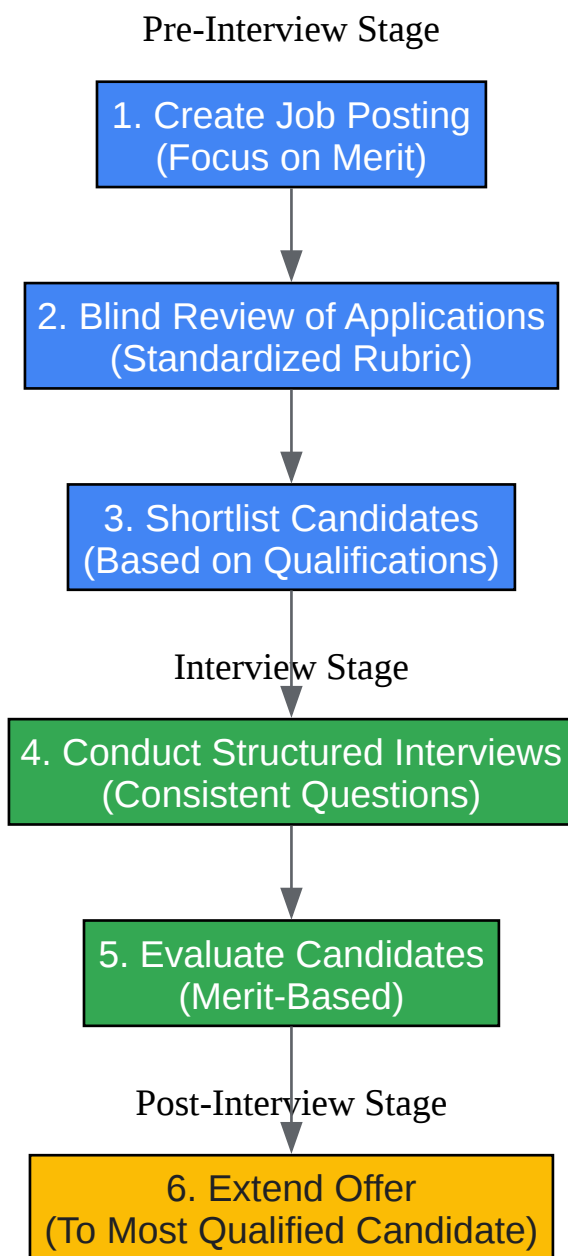
- **Compliance Statements:** Institutions are permitted to submit statements to grantors certifying compliance with state and federal anti-discrimination laws.
- **Avoid Prohibited Language:** Do not frame broader impacts in terms of rectifying demographic imbalances or giving preference to specific groups based on race, ethnicity, or other protected characteristics.

Table 2: Compliant Language for Broader Impacts Statements

Compliant Phrasing	Non-Compliant Phrasing
"This project will provide research opportunities for first-generation and low-income students."	"This project will prioritize the recruitment of underrepresented minority students."
"We will disseminate our findings to a broad audience, including underserved communities."	"Our goal is to increase the number of women and minorities in our field."
"The proposed research will contribute to a better understanding of health disparities."	"This research aims to promote a specific social justice agenda."

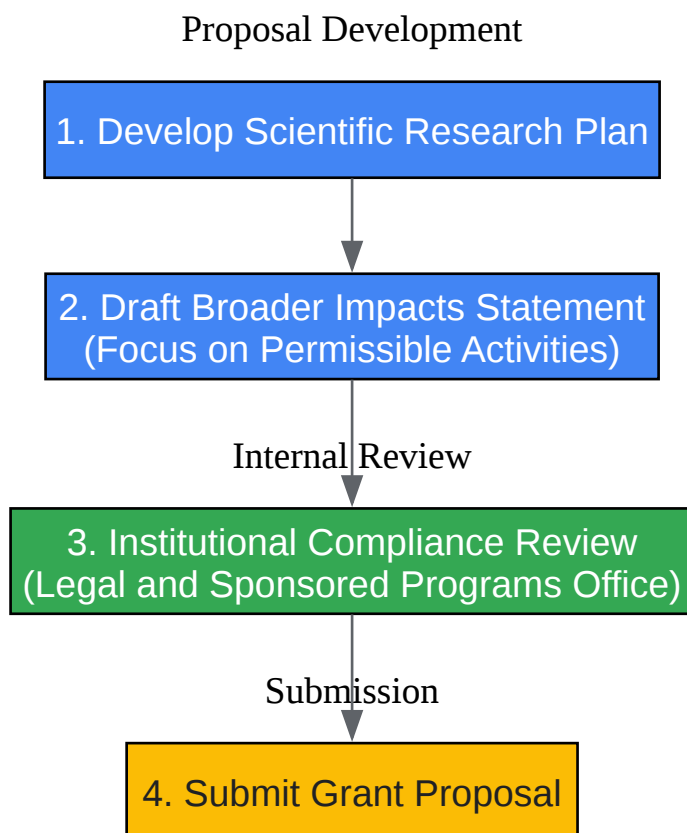
III. Visualizing Compliant Workflows

The following diagrams illustrate compliant workflows for key laboratory management processes under SB 17.



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Caption: A compliant hiring workflow emphasizing merit-based evaluation at each stage.



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Caption: A workflow for grant submission ensuring compliance with SB 17.

Disclaimer: This document provides general guidance based on publicly available information regarding Texas SB 17. It is not a substitute for legal advice. Researchers should consult with their institution's legal counsel and office of sponsored programs for specific guidance and to ensure full compliance with the law and university policies.

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